molecular formula C16H17N3O5S2 B2814128 methyl 3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034389-22-3

methyl 3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2814128
CAS No.: 2034389-22-3
M. Wt: 395.45
InChI Key: CFZVREQEPRIMIF-UHFFFAOYSA-N
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Description

Methyl 3-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyridine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the pyrrolidinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions, such as Pd(PPh3)4.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Methyl 3-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone and pyridine moieties are key to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyridine ring, and a pyrrolidinone moiety. This combination provides a distinct set of chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

methyl 3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-24-16(21)15-12(5-8-25-15)26(22,23)18-10-11-4-6-17-13(9-11)19-7-2-3-14(19)20/h4-6,8-9,18H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZVREQEPRIMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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